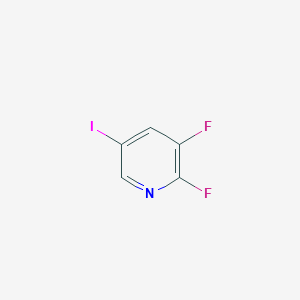

2,3-Difluoro-5-iodopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-5-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2IN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLTYQPDGSUUGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462338 | |

| Record name | 2,3-difluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851386-35-1 | |

| Record name | 2,3-Difluoro-5-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851386-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-difluoro-5-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-Depth Technical Guide to 2,3-Difluoro-5-iodopyridine

This guide provides a comprehensive technical overview of this compound, a key building block for researchers, medicinal chemists, and professionals in drug development and material science. We will delve into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its strategic use in complex molecular synthesis.

The pyridine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs targeting a wide array of diseases.[1] The introduction of fluorine atoms into these scaffolds can dramatically alter a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This compound emerges as a particularly valuable synthetic intermediate due to its unique trifunctionalized structure. The electron-withdrawing fluorine atoms activate the pyridine ring, while the iodine atom provides a versatile handle for a multitude of cross-coupling reactions. This combination allows for the precise and strategic construction of complex, highly functionalized heterocyclic compounds, accelerating the discovery of novel therapeutic agents and advanced materials.[2][3]

Physicochemical Properties and Specifications

Accurate characterization of a reagent is fundamental to its effective use. This compound is a solid at room temperature with a distinct set of properties that dictate its handling and reaction conditions.

| Property | Value | Reference |

| CAS Number | 851386-35-1 | [4] |

| Molecular Formula | C₅H₂F₂IN | [2][5] |

| Molecular Weight | 240.98 g/mol | [2][5] |

| Appearance | Solid | |

| Melting Point | 34-35 °C | [2] |

| Boiling Point | 206.6 ± 35.0 °C at 760 mmHg | [2] |

| Density | 2.129 g/cm³ | [2] |

| SMILES | Ic1cnc(c(c1)F)F | [4] |

| InChI Key | PERMDYZFNQIKBL-UHFFFAOYSA-N (for chloro analog) |

Synthesis and Mechanistic Considerations

The synthesis of 2,3-difluoro-5-halopyridines typically involves a halogen exchange (HALEX) reaction from a polychlorinated or polybrominated pyridine precursor. The key to this transformation is the nucleophilic aromatic substitution (SNAr) of chlorine or bromine atoms with fluorine, a reaction driven by the high lattice energy of the resulting metal halide salt.

A common and industrially scalable approach utilizes potassium fluoride (KF) as the fluorinating agent in a polar aprotic solvent, often in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride salt.[6][7]

Conceptual Synthesis Workflow

The diagram below illustrates a plausible synthetic pathway for 2,3-difluoro-5-halopyridines, which can be adapted for the iodo-derivative. The process begins with a trihalopyridine and proceeds through a stepwise halogen exchange.

Caption: Conceptual workflow for the synthesis of 2,3-difluoro-5-halopyridines via HALEX reaction.

Exemplary Synthesis Protocol (Adapted from Halogen Analogs)

This protocol is adapted from patented procedures for related 5-chloro and 5-bromo analogs and should be considered a representative methodology.[6][7] Direct iodination or synthesis from an iodo-precursor may require different conditions.

Objective: To synthesize this compound.

Materials:

-

2,3,5-Triiodopyridine (or appropriate precursor)

-

Anhydrous Potassium Fluoride (KF), finely divided/spray-dried

-

Phase-Transfer Catalyst (e.g., tetraphenylphosphonium bromide)

-

Polar Aprotic Solvent (e.g., Sulfolane)

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: Charge a multi-necked, flame-dried reactor equipped with a mechanical stirrer, condenser, thermocouple, and inert gas inlet with anhydrous potassium fluoride and the phase-transfer catalyst.

-

Solvent Addition: Add the polar aprotic solvent (e.g., Sulfolane) to the reactor.

-

Inert Atmosphere: Purge the system with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

-

Heating: Heat the mixture to a high temperature (e.g., 180-190 °C) with vigorous stirring. The use of a phase-transfer catalyst is crucial as it forms a complex with the potassium ion, increasing the nucleophilicity of the "naked" fluoride anion.

-

Substrate Addition: Slowly add the 2,3,5-trihalopyridine precursor to the heated mixture. The reaction is highly exothermic and addition rate should be controlled to maintain the desired temperature.

-

Staged Heating: Maintain the temperature for several hours (e.g., 5-10 hours) to facilitate the first substitution. Subsequently, increase the temperature (e.g., to 200-210 °C) for an extended period (e.g., 10-15 hours) to drive the second fluorination, which requires more energy.[7]

-

Monitoring: Monitor the reaction progress using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to observe the disappearance of the starting material and the formation of the mono- and di-fluorinated products.

-

Workup & Isolation: Upon completion, cool the reaction mixture. The product is typically isolated by distillation under reduced pressure. Further purification can be achieved by silica gel column chromatography.

Causality and Experimental Choices:

-

Anhydrous Conditions: KF and the reaction environment must be scrupulously dry. Water will solvate the fluoride ions, drastically reducing their nucleophilicity and leading to low yields.

-

Polar Aprotic Solvent: Solvents like Sulfolane are chosen for their high boiling points and ability to solvate cations while leaving anions (fluoride) relatively unsolvated and highly reactive.

-

Phase-Transfer Catalyst: This is essential for solubilizing the inorganic fluoride salt in the organic reaction medium, thereby accelerating the reaction rate significantly.

-

Staged Temperature Profile: The C-Cl (or C-Br/C-I) bonds on the pyridine ring have different reactivities towards SNAr. A lower initial temperature allows for the selective formation of the mono-fluorinated intermediate, while a higher temperature is required to replace the second, less reactive halogen.[7]

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its capacity as a versatile building block.[2] The iodine atom at the C5 position is an exceptional functional group for introducing molecular diversity.

Cross-Coupling Reactions

The C-I bond is highly susceptible to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of its utility in constructing complex molecular architectures.

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for linking aryl or heteroaryl fragments.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, a common structural motif in bioactive molecules.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for synthesizing many pharmaceutical compounds.

Logical Flow of Application in Synthesis

The strategic use of this compound in a multi-step synthesis is depicted below.

Caption: Strategic application of this compound in building molecular diversity.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is paramount. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on data for structurally similar halo-pyridines.[8][9][10][11]

Hazard Identification (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8][9]

-

Handling: Avoid all personal contact, including inhalation. Prevent dust formation. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[8][9]

-

Spills: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[8] Collect the material in a sealed container for proper disposal.

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly sealed to prevent moisture ingress.

-

Store away from incompatible materials, such as strong oxidizing agents.

-

Recommended storage temperature is often refrigerated (2-8°C).[2]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value, strategic building block that empowers chemists to construct complex molecules with precision and efficiency. Its trifunctional nature—an activated pyridine ring, two fluorine substituents for modulating properties, and a versatile iodine handle for diversification—makes it an indispensable tool in the pipeline of drug discovery, agrochemical development, and material science. Understanding its synthesis, reactivity, and handling is key to unlocking its full potential in creating the next generation of innovative chemical entities.

References

-

This compound [CAS: 851386-35-1]. Ivy Fine Chemicals. Available at: [Link]

-

This compound CAS#: • ChemWhat. ChemWhat. Available at: [Link]

-

5-Iodo-2,3-difluoropyridine. MySkinRecipes. Available at: [Link]

- Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents. (US5650517A).

-

5-Chloro-2,3-difluoro-4-iodopyridine. BuyersGuideChem. Available at: [Link]

- Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents. (CN101648904B).

-

The Crucial Role of 2-Amino-5-bromo-3-iodopyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

5-Fluoro-2-iodopyridine. PubChem. Available at: [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Iodo-2,3-difluoropyridine [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. ivychem.com [ivychem.com]

- 5. scbt.com [scbt.com]

- 6. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 7. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Fluorinated Pyridines

An In-depth Technical Guide to 2,3-Difluoro-5-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a critical halogenated heterocyclic building block in modern chemistry. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. It further explores its synthesis, key applications in drug discovery and agrochemical development, and provides a detailed experimental protocol for its use in palladium-catalyzed cross-coupling reactions. Safety, handling, and storage considerations are also addressed to ensure its effective and safe utilization in a laboratory setting. This guide is intended to serve as an essential resource for researchers and scientists leveraging this versatile compound in their synthetic and developmental workflows.

The pyridine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] Its incorporation into a molecule can significantly influence solubility, metabolic stability, and receptor-binding affinity. When further functionalized with fluorine atoms, the resulting fluoropyridines exhibit unique electronic properties and enhanced metabolic resistance, making them highly sought-after intermediates in the design of novel therapeutic agents and advanced agrochemicals.[2][3]

This compound is a trifunctionalized building block of significant interest. Its structure features:

-

A pyridine core , providing a key heterocyclic motif.

-

Two fluorine atoms , which modulate the ring's electronics and can improve metabolic stability.

-

An iodine atom at the 5-position, serving as a versatile synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through transition-metal-catalyzed cross-coupling reactions.

This combination makes this compound an invaluable precursor for constructing complex molecular architectures with applications ranging from Positron Emission Tomography (PET) imaging agents to potent herbicides.[4][5]

Core Physicochemical Properties

The precise characterization of a chemical compound is foundational to its application in any research or development context. The molecular weight dictates stoichiometric calculations for reactions, while other physical properties inform decisions regarding solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Molecular Weight | 240.97 g/mol | Santa Cruz Biotechnology[6] |

| Molecular Formula | C₅H₂F₂IN | Santa Cruz Biotechnology[6] |

| CAS Number | 1081545-09-5 | N/A |

| Appearance | (Typically) Off-white to yellow solid | N/A |

| InChI Key | VZOWXCKXBYQDPD-UHFFFAOYSA-N | N/A |

Synthesis of Halogenated Pyridines

The synthesis of multi-halogenated pyridines like this compound often involves nucleophilic aromatic substitution (SₙAr) reactions on polychlorinated or polybrominated pyridine precursors. The process typically utilizes a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent.

The rationale behind this approach is rooted in the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of halogen substituents. This electron deficiency makes the ring susceptible to attack by nucleophiles like the fluoride ion. The reaction often proceeds stepwise, where chlorine or bromine atoms are replaced sequentially by fluorine.[7][8] Controlling reaction temperature and stoichiometry is crucial to achieving the desired degree of fluorination and avoiding side products.[9]

For instance, the synthesis of the related 2,3-difluoro-5-chloropyridine is achieved by reacting 2,3,5-trichloropyridine with potassium fluoride in the presence of a phase-transfer catalyst at elevated temperatures.[7] This strategy highlights a common and scalable method for producing such valuable intermediates.

Applications in Research and Development

The trifunctional nature of this compound makes it a versatile intermediate in several high-value applications.

Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a cornerstone of modern drug design.[1] The introduction of fluorine can enhance binding affinity and improve pharmacokinetic properties like metabolic stability. The iodine atom on this compound provides a reactive site for introducing molecular diversity through cross-coupling reactions, enabling the rapid synthesis of compound libraries for screening against biological targets.

Agrochemical Synthesis

Halogenated pyridines are crucial intermediates in the production of modern herbicides and pesticides.[5] For example, the related compound 2,3-Difluoro-5-chloropyridine is a key precursor for the herbicide Clodinafop-Propargyl.[5] The unique substitution pattern of these molecules is essential for their biological activity and selectivity, allowing them to target specific weeds or pests while leaving crops unharmed.

Molecular Imaging

The iodine atom can be replaced with a radioisotope for imaging applications. More commonly, the difluoropyridine moiety serves as a stable scaffold onto which a radiolabeled group can be attached. For example, similar structures like 2-fluoro-5-iodopyridine are used as precursors for developing [¹⁸F]-labeled radiotracers for PosTtron Emission Tomography (PET), a powerful non-invasive diagnostic tool.[4]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details a representative Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry, using this compound to form a new C-C bond. This reaction is self-validating through the consumption of starting materials and the formation of a new, characterizable product.

Objective: To synthesize 2,3-Difluoro-5-phenylpyridine by coupling this compound with phenylboronic acid.

Materials and Reagents

-

This compound (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)

-

Potassium phosphate tribasic (K₃PO₄, 3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (anhydrous)

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical as the palladium catalyst is oxygen-sensitive.

-

Catalyst Preparation: In a separate vial under an inert atmosphere, add Pd(OAc)₂ and SPhos. Add a mixture of anhydrous 1,4-dioxane and toluene (e.g., 4:1 ratio). Stir for 5 minutes until the catalyst solution is homogeneous.

-

Reaction Initiation: Using a syringe, transfer the catalyst solution to the Schlenk flask containing the reactants.

-

Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and then brine. This removes the inorganic base and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2,3-Difluoro-5-phenylpyridine.

Workflow Diagram

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

- 7. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Difluoro-5-iodopyridine: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and materials science, halogenated heterocycles serve as indispensable building blocks. Pyridine, a fundamental aromatic heterocycle, and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and functional materials.[1] The strategic placement of fluorine atoms and an iodine substituent on the pyridine ring, as seen in 2,3-Difluoro-5-iodopyridine, creates a molecule of significant synthetic value. The electron-withdrawing nature of the fluorine atoms modulates the reactivity of the pyridine ring, while the carbon-iodine bond provides a versatile handle for sophisticated cross-coupling reactions.[2]

This guide offers a comprehensive overview of this compound, detailing its chemical and physical properties, synthetic routes, reactivity profile, and key applications. It is intended for researchers, chemists, and drug development professionals who leverage advanced chemical intermediates to construct complex molecular architectures.

Part 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectroscopic properties is paramount for its effective use in synthesis and for the accurate characterization of its reaction products.

Physicochemical Data

The key physical properties of this compound are summarized in the table below. This data is crucial for handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 851386-35-1 | [2] |

| Molecular Formula | C₅H₂F₂IN | [2][3] |

| Molecular Weight | 240.98 g/mol | [2][4] |

| Appearance | Solid | |

| Melting Point | 34-35 °C | [2] |

| Boiling Point | 206.6 ± 35.0 °C at 760 mmHg | [2] |

| Density | 2.129 g/cm³ | [2] |

| Storage | 2-8°C | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring. The coupling constants will be indicative of their relative positions.

-

¹³C NMR: The carbon spectrum will show five distinct signals for the pyridine ring carbons. The carbons bonded to fluorine will exhibit characteristic C-F coupling, appearing as doublets. The carbon attached to iodine will be shifted upfield compared to an unsubstituted carbon.

-

¹⁹F NMR: The fluorine NMR is a critical tool for fluorinated compounds. It will show two distinct resonances for the two non-equivalent fluorine atoms at the C2 and C3 positions.

-

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M+) at m/z corresponding to the molecular weight (240.98).

Part 2: Synthesis of this compound

The synthesis of functionalized pyridines often involves multi-step sequences. While a direct, high-yield synthesis for this compound is not extensively documented in public literature, analogous syntheses for similar halogenated pyridines provide a logical framework. A common strategy involves halogen exchange reactions on a pre-existing pyridine scaffold. For instance, the synthesis of the related 2,3-difluoro-5-chloropyridine is achieved by reacting 2,3,5-trichloropyridine with potassium fluoride in a polar aprotic solvent, often with a phase-transfer catalyst to improve efficiency.[5][6]

A plausible synthetic approach to this compound could involve the iodination of a suitable difluoropyridine precursor, such as 2-amino-5-fluoropyridine, which is iodinated using iodine and a catalyst like silver sulphate.[7]

Diagram: General Synthetic Strategy This diagram illustrates a conceptual workflow for synthesizing functionalized halopyridines, which can be adapted for this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Part 3: Chemical Reactivity and Key Transformations

The synthetic utility of this compound lies in the reactivity of its carbon-iodine bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2] The electron-deficient nature of the difluoropyridine ring enhances the susceptibility of the C5-position to oxidative addition to a low-valent palladium catalyst, the crucial first step in these catalytic cycles.

Diagram: Reactivity Hub This diagram showcases the versatility of this compound as a central hub for various cross-coupling reactions.

Caption: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, coupling an organoboron species with an organic halide.[8][9] For this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the 5-position.

Causality in Protocol Design:

-

Catalyst: A palladium(0) source like Pd(PPh₃)₄ or a combination of a Pd(II) precatalyst (e.g., Pd(OAc)₂) with a phosphine ligand is used. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps.[10]

-

Base: A base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) is essential to activate the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DME) and water is commonly used to dissolve both the organic and inorganic reagents.

Exemplary Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is sensitive to oxygen.

-

Solvent and Base Addition: Add a degassed solvent mixture (e.g., 4:1 dioxane/water) followed by a degassed aqueous solution of the base (e.g., 2M Na₂CO₃, 2.5 eq.).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of alkynyl-substituted pyridines by reacting this compound with a terminal alkyne.[11] This reaction is unique in its use of a dual-catalyst system.

Causality in Protocol Design:

-

Palladium Catalyst: As in the Suzuki coupling, a palladium catalyst facilitates the oxidative addition to the C-I bond.[12]

-

Copper(I) Co-catalyst: A copper(I) salt (e.g., CuI) is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the palladium complex.[11]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the solvent and to neutralize the HI generated during the reaction.[12]

Exemplary Protocol: Sonogashira Coupling

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-3 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Solvent and Reagent Addition: Add an anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.1-1.2 eq.).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS). The reaction is typically carried out under mild conditions.[11][13]

-

Workup: Concentrate the reaction mixture under reduced pressure. Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous NH₄Cl solution and brine.

-

Purification: Dry the organic phase, concentrate, and purify by flash chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine.[14][15] This reaction allows for the direct installation of primary or secondary amines at the 5-position of the pyridine ring.

Causality in Protocol Design:

-

Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos) in combination with a palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂). The ligand facilitates both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[14][16]

-

Base: A strong, non-nucleophilic base is required, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). The base deprotonates the amine in the catalytic cycle, forming a palladium-amido complex.[16]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Exemplary Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.) in a Schlenk tube.

-

Reagent Addition: Add this compound (1.0 eq.), the amine (1.1-1.2 eq.), and anhydrous solvent (e.g., toluene).

-

Reaction: Seal the tube and heat the mixture (typically 80-110 °C). Monitor the reaction's progress by LC-MS.

-

Workup: After cooling, quench the reaction carefully with water. Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Purification: Dry, filter, and concentrate the organic phase. Purify the residue via column chromatography.

Part 4: Applications in Drug Discovery and Materials Science

The synthetic versatility of this compound makes it a valuable intermediate in several high-value applications.

-

Pharmaceutical Development: The difluoropyridine motif is present in numerous biologically active compounds. Fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. The ability to use this compound to couple with complex fragments makes it a key building block in the synthesis of novel drug candidates, including potential anti-cancer agents and antibiotics.[17]

-

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated pyridine rings can lead to more potent and selective herbicides and pesticides.[18] The compound serves as a precursor for complex agrochemical molecules.[2]

-

Materials Science: Electron-deficient aromatic systems are important in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing properties of this compound make it a useful intermediate for creating advanced materials with tailored electronic characteristics.[2][17]

Part 5: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Hazards: Based on data for similar compounds, it should be handled as a substance that may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[19][20]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[19] Work in a well-ventilated fume hood.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19][21]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[19][21]

Conclusion

This compound is a highly functionalized and synthetically versatile building block. Its unique electronic properties, conferred by the two fluorine atoms, combined with the reactivity of the carbon-iodine bond, make it an ideal substrate for a range of palladium-catalyzed cross-coupling reactions. The ability to reliably and efficiently perform Suzuki, Sonogashira, and Buchwald-Hartwig aminations provides chemists with a powerful tool for the synthesis of complex molecules with applications spanning from drug discovery to materials science. A thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in the laboratory.

References

- 2,3-Difluoro-5-chloropyridine 95 89402-43-7 - Sigma-Aldrich. (URL: )

- 2-Fluoro-5-iodopyridine - Chem-Impex. (URL: )

- Synthesis method of 2,3-difluoro-5-chloropyridine - Google P

- SAFETY D

- Process for the preparation of 2,3-difluoro-5-halopyridines - Google P

- 2-Fluoro-5-iodopyridine - Apollo Scientific. (URL: )

- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform

- Application Notes: 2-Fluoro-5-iodopyridine in Radiopharmaceutical Development - Benchchem. (URL: )

- SAFETY D

- SAFETY D

- 2-Fluoro-5-iodopyridine synthesis - ChemicalBook. (URL: )

- 2,3-difluoro-5-chloro pyridine cas no 89402-43-7 - CDH Fine Chemical. (URL: )

- 5-Iodo-2,3-difluoropyridine - MySkinRecipes. (URL: )

- 5-Fluoro-2-iodopyridine | C5H3FIN | CID 22832107 - PubChem. (URL: )

- Certificate of Analysis - MedchemExpress.com. (URL: )

- 2,3-Difluoro-5-iodo-pyridine | SCBT - Santa Cruz Biotechnology. (URL: )

- Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. (URL: )

- Buchwald–Hartwig amin

- Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine - Benchchem. (URL: )

- Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: )

- Coupling Reactions of Chlorofluoro and Perfluoroalkyl Iodides | Request PDF. (URL: )

- 837364-89-3 | 2,4-difluoro-5-iodopyridine - Molecular D

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: )

- Tables For Organic Structure Analysis. (URL: )

- 2-CHLORO-3-FLUORO-5-IODOPYRIDINE(153034-99-2) 1H NMR spectrum. (URL: )

- This compound CAS#: • ChemWhat | Database of Chemicals & Biologicals. (URL: )

- Sonogashira Coupling - Organic Chemistry Portal. (URL: )

- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: )

- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. (URL: )

- Suzuki Coupling - Organic Chemistry Portal. (URL: )

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - NIH. (URL: )

- Sonogashira coupling - Wikipedia. (URL: )

- A Review on the Medicinal Importance of Pyridine Derivatives - ResearchG

- Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds - MDPI. (URL: )

- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: )

- The Indispensable Role of 2,3-Difluoro-5-chloropyridine in Modern Agrochemicals. (URL: )

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. (URL: )

- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (URL: )

- Sonogashira Coupling- Reaction and applic

- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluorobor

- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH. (URL: )

- Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals - NIH. (URL: )

- Suzuki Coupling Mechanism and Applic

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Iodo-2,3-difluoropyridine [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. 837364-89-3 | 2,4-difluoro-5-iodopyridine - Moldb [moldb.com]

- 5. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 6. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 7. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemimpex.com [chemimpex.com]

- 18. nbinno.com [nbinno.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-5-iodopyridine

Introduction: The Significance of 2,3-Difluoro-5-iodopyridine in Modern Drug Discovery

The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering profound control over a compound's metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a ubiquitous heterocycle in pharmaceuticals, becomes a particularly valuable building block when functionalized with both fluorine and iodine. This compound is a prime example of such a synthon, serving as a versatile intermediate for the synthesis of complex molecules through cross-coupling reactions at the C5 position. This guide provides an in-depth exploration of the primary synthetic pathways to this valuable compound, offering both theoretical understanding and practical, field-proven protocols for researchers in drug development and organic synthesis.

Strategic Approaches to Synthesis: A Tale of Two Pathways

The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and experimental considerations:

-

Pathway A: Halogen Exchange (Halex) Reaction. This classic approach involves the nucleophilic substitution of chloro-substituents on a pyridine ring with fluoride ions.

-

Pathway B: Directed ortho-Metalation and Iodination. A more modern approach that builds the molecule by starting with a difluorinated pyridine core and selectively introducing the iodine atom via C-H bond activation.

This guide will delve into the mechanistic underpinnings and practical execution of both pathways.

Pathway A: The Halogen Exchange (Halex) Route

The Halex reaction is a powerful method for the synthesis of fluoroaromatics, relying on the displacement of other halogens (typically chlorine) with fluoride. The synthesis of the closely related 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine is well-documented in patent literature and serves as an excellent model for this pathway.[1][2][3] The core principle involves heating the chlorinated precursor with a fluoride source, often in a high-boiling polar aprotic solvent.

Mechanism and Rationale

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the existing halogen atoms activates the ring towards nucleophilic attack by the fluoride ion. The reaction typically requires high temperatures to overcome the activation energy for the formation of the Meisenheimer complex intermediate.

The choice of fluorinating agent is critical. While more reactive sources like cesium fluoride (CsF) can be used, potassium fluoride (KF) is often preferred for its cost-effectiveness in large-scale production.[2][3] To enhance the reactivity of KF, phase-transfer catalysts such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide are often employed.[2][3] These catalysts facilitate the transfer of the fluoride ion from the solid phase to the organic phase where the reaction occurs.

The solvent system is also a key parameter. High-boiling polar aprotic solvents like sulfolane or N-Methylpyrrolidone (NMP) are necessary to achieve the required reaction temperatures and to solubilize the reagents.[1][2]

Visualizing the Halex Pathway

Caption: Halogen exchange pathway for 2,3-difluoro-5-chloropyridine.

Experimental Protocol: Synthesis of 2,3-Difluoro-5-chloropyridine

The following protocol is adapted from established patent literature and provides a robust method for the synthesis of the chloro-analogue of our target molecule.[2][3]

Materials:

-

2,3,5-Trichloropyridine

-

Potassium Fluoride (anhydrous)

-

Tetraphenylphosphonium Bromide

-

N-Methylpyrrolidone (NMP), anhydrous

-

Inert gas (Nitrogen or Argon)

Procedure:

-

In a multi-necked flask equipped with a mechanical stirrer, condenser, and a temperature probe, add 2,3,5-trichloropyridine (1.0 eq), potassium fluoride (4.0 eq, pre-dried), and tetraphenylphosphonium bromide (0.1 eq).

-

Add anhydrous NMP to the flask.

-

Purge the reaction vessel with an inert gas.

-

Under inert atmosphere, heat the reaction mixture to 180-190°C and maintain for 5-10 hours. This initial step primarily forms the monofluorinated intermediate.[3]

-

Increase the temperature to 200-210°C and maintain for an additional 10-15 hours to drive the reaction towards the difluorinated product.[3]

-

Monitor the reaction progress by GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by vacuum distillation.

Note on Iodinated Analogue: While this protocol is for the chloro- version, the principles can be adapted for a 2,3-dichloro-5-iodopyridine starting material. However, the reactivity and stability of the C-I bond under these harsh conditions must be considered. An alternative would be the subsequent conversion of the 5-chloro group to an iodo group, though this adds steps to the synthesis.

Pathway B: Directed ortho-Metalation and Iodination

This pathway represents a more elegant and often higher-yielding approach, particularly for laboratory-scale synthesis. It leverages the directing effects of the fluorine atoms to achieve regioselective C-H activation at the 5-position of 2,3-difluoropyridine. The resulting organometallic intermediate is then quenched with an iodine source.

Mechanism and Rationale

Directed ortho-metalation is a powerful tool in synthetic organic chemistry.[4] In the case of 2,3-difluoropyridine, the fluorine atoms are weak directing groups. However, the cumulative electron-withdrawing effect of the fluorine atoms and the pyridine nitrogen acidifies the C-H bonds, making them susceptible to deprotonation by a strong base. The C5-H is often the most kinetically accessible and thermodynamically favorable position for deprotonation.

Strong lithium bases such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used at low temperatures (-78°C) in an ethereal solvent like tetrahydrofuran (THF) to generate the lithiated intermediate.[5] This intermediate is then trapped with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the final product.[6]

Visualizing the Directed Metalation Pathway

Caption: Directed ortho-metalation and iodination pathway.

Experimental Protocol: Lithiation and Iodination of 2,3-Difluoropyridine

This generalized protocol is based on standard procedures for the lithiation and iodination of aromatic and heteroaromatic compounds.[5]

Materials:

-

2,3-Difluoropyridine

-

Lithium diisopropylamide (LDA) solution or n-Butyllithium (n-BuLi) solution

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a flame-dried, multi-necked flask under an inert atmosphere (Nitrogen or Argon), dissolve 2,3-difluoropyridine (1.0 eq) in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of LDA (1.1 eq) or n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1 hour to ensure complete formation of the lithiated intermediate.

-

In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

-

Add the iodine solution dropwise to the reaction mixture at -78°C.

-

After the addition is complete, allow the reaction to stir at -78°C for 30 minutes, then slowly warm to room temperature.

-

Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to consume excess iodine.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by silica gel chromatography to yield this compound.

Data Summary and Comparison

| Parameter | Pathway A: Halex Reaction | Pathway B: Directed Metalation |

| Starting Material | 2,3,5-Trichloropyridine | 2,3-Difluoropyridine |

| Key Reagents | KF, Phase-Transfer Catalyst | LDA or n-BuLi, Iodine |

| Reaction Conditions | High Temperature (180-210°C) | Low Temperature (-78°C) |

| Advantages | Cost-effective for large scale | High regioselectivity, milder conditions |

| Challenges | Harsh conditions, potential side reactions | Requires anhydrous/inert conditions |

| Typical Yield | Moderate to Good (e.g., ~40% for chloro-analogue)[2] | Good to Excellent |

Conclusion and Future Outlook

Both the Halogen Exchange and Directed ortho-Metalation pathways offer viable routes to this compound. The choice of method will largely depend on the scale of the synthesis, the availability of starting materials, and the specific equipment and expertise available. For industrial-scale production, the Halex route, despite its harsh conditions, may be more economically feasible. For laboratory and discovery chemistry settings, the directed metalation route provides a more flexible, regioselective, and often higher-yielding approach. As C-H activation and functionalization techniques continue to evolve, even more efficient and selective methods for the synthesis of this and other highly functionalized fluoropyridines are anticipated to emerge.[7][8]

References

- Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. National Institutes of Health.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health.

- New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate.

- Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications.

- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents.

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

- CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

- Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. Google.

- Lithiation / Iodination. Common Organic Chemistry.

- Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ResearchGate.

- Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube.

Sources

- 1. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 2. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 3. CN101648904A - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Iodination (Lithiation/Iodination) [commonorganicchemistry.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the Synthesis of 2,3-Difluoro-5-iodopyridine: Starting Materials and Core Methodologies

Introduction: The Significance of 2,3-Difluoro-5-iodopyridine in Modern Drug Discovery

This compound is a pivotal building block in contemporary medicinal chemistry and agrochemical research. Its unique electronic properties, stemming from the synergistic effect of two electron-withdrawing fluorine atoms and a versatile iodine substituent, make it a highly sought-after intermediate for the synthesis of complex molecular architectures. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the iodo group serves as a versatile handle for a wide array of cross-coupling reactions, enabling the facile introduction of diverse functional groups. This guide provides an in-depth exploration of the primary synthetic routes to this compound, with a focus on the selection of starting materials and the underlying chemical principles that govern each transformation.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the availability and cost of starting materials, desired scale of production, and the specific requirements of the subsequent synthetic steps. The three primary strategies that will be discussed in detail are:

-

Halogen Exchange Fluorination of Trihalopyridines: A robust and widely employed method for the introduction of fluorine atoms onto the pyridine ring.

-

Diazotization of Aminodifluoropyridines (Sandmeyer-type Reaction): A classic and reliable transformation for the conversion of an amino group to an iodo group.

-

Halogen Exchange Iodination (Finkelstein-type Reaction): A direct method for the conversion of a chloro or bromo substituent to an iodo group.

The following table provides a high-level comparison of these core strategies:

| Synthetic Strategy | Typical Starting Material | Key Advantages | Potential Challenges |

| Halogen Exchange Fluorination | 2,3,5-Trichloropyridine | Scalable, relatively low-cost starting material. | Harsh reaction conditions (high temperatures), potential for incomplete fluorination, requires handling of anhydrous reagents. |

| Diazotization of Aminodifluoropyridines | 2,3-Difluoro-5-aminopyridine | High-yielding, well-established reaction. | Synthesis of the aminopyridine precursor can be multi-step, diazotization requires careful temperature control. |

| Halogen Exchange Iodination | 2,3-Difluoro-5-chloropyridine or 2,3-Difluoro-5-bromopyridine | Direct conversion, can be high-yielding. | Requires a pre-functionalized difluoropyridine, may require a catalyst.[1][2] |

Part 1: Halogen Exchange Fluorination from 2,3,5-Trichloropyridine

The most prevalent industrial-scale synthesis of the 2,3-difluoropyridine core relies on the nucleophilic aromatic substitution (SNAr) of chlorine atoms with fluoride ions. 2,3,5-Trichloropyridine is a readily available and cost-effective starting material for this process.

Causality Behind Experimental Choices

The key to a successful halogen exchange fluorination lies in overcoming the high activation energy associated with breaking the strong C-Cl bond and the relatively low nucleophilicity of the fluoride ion in certain media. The strategic selection of reagents and reaction conditions is therefore paramount.

-

Fluorinating Agent: Anhydrous potassium fluoride (KF) is the most commonly used fluorinating agent due to its favorable balance of reactivity and cost. Cesium fluoride (CsF) is more reactive but also significantly more expensive.

-

Solvent: A high-boiling, polar aprotic solvent is essential to facilitate the dissolution of the fluoride salt and to reach the high temperatures required for the reaction. Commonly used solvents include sulfolane, N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO).

-

Phase-Transfer Catalyst: To enhance the solubility and reactivity of the fluoride salt, a phase-transfer catalyst such as a quaternary phosphonium salt (e.g., tetraphenylphosphonium bromide) or a crown ether is often employed.[3] These catalysts sequester the potassium ion, leaving a more "naked" and highly nucleophilic fluoride anion.

-

Temperature Control: The reaction is typically conducted in a stepwise manner. An initial lower temperature (around 180-190°C) favors the formation of the monofluorinated intermediate, 2-fluoro-3,5-dichloropyridine. Subsequently, increasing the temperature (to 200-210°C) drives the reaction towards the desired 2,3-difluoro-5-chloropyridine product.[3]

Visualizing the Halogen Exchange Pathway

Sources

A Comprehensive Technical Guide to 2,3-Difluoro-5-iodopyridine: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of 2,3-difluoro-5-iodopyridine, a key building block in modern synthetic chemistry. Its unique trifunctionalized pyridine scaffold, featuring vicinal fluorine atoms and a strategically positioned iodine atom, offers a versatile platform for the synthesis of complex molecules with applications in medicinal chemistry and materials science. This document will detail its physicochemical properties, explore plausible synthetic routes based on established halogen exchange methodologies, and delve into its reactivity, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. Safety and handling protocols are also addressed to ensure its effective and safe utilization in a research and development setting.

Introduction: The Strategic Importance of this compound

The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The pyridine scaffold is also a privileged structure in medicinal chemistry, present in numerous approved drugs. This compound merges these key features, presenting a trifunctionalized heterocyclic building block of significant interest to synthetic and medicinal chemists. The vicinal difluoro substitution pattern electronically activates the pyridine ring, while the iodine atom at the 5-position serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This unique combination of functionalities makes this compound an invaluable precursor for the synthesis of novel therapeutic agents and advanced materials. This compound is primarily utilized in the pharmaceutical and agrochemical industries as a versatile building block for the synthesis of more complex molecules[1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. The following table summarizes the key physical and molecular identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 851386-35-1 | [1] |

| Molecular Formula | C₅H₂F₂IN | [1] |

| Molecular Weight | 240.98 g/mol | [1] |

| Melting Point | 34-35 °C | [1] |

| Boiling Point | 206.6 ± 35.0 °C at 760 mmHg | [1] |

| Density | 2.129 g/cm³ | [1] |

| Canonical SMILES | C1=C(C=NC(=C1F)F)I | - |

| InChIKey | ZNLTYQPDGSUUGG-UHFFFAOYSA-N | - |

Synthesis of this compound

Proposed Synthetic Pathway: Halogen Exchange Fluorination

Patented processes describe the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine using a fluorinating agent such as potassium fluoride (KF) in a high-boiling polar aprotic solvent, often with a phase-transfer catalyst to enhance reactivity.[2][3] This methodology suggests a parallel approach for the synthesis of this compound, likely starting from 2,3-dichloro-5-iodopyridine or 2,3,5-trichloropyridine followed by a subsequent iodination step.

A plausible two-step synthesis is outlined below:

-

Fluorination of 2,3,5-trichloropyridine: This step would mirror the established synthesis of 2,3-difluoro-5-chloropyridine.[2][3]

-

Halogen Exchange (Iodination): The resulting 2,3-difluoro-5-chloropyridine could then undergo a subsequent halogen exchange reaction to replace the chlorine with iodine.

Alternatively, a direct synthesis from a suitable precursor like 2,3-diamino-5-iodopyridine via a Sandmeyer-type reaction could be envisioned, though this would likely involve more complex starting material synthesis.

Conceptual Experimental Protocol (Halogen Exchange Fluorination):

Disclaimer: This is a conceptual protocol based on analogous reactions and should be optimized and validated under appropriate laboratory safety protocols.

Step 1: Synthesis of 2,3-Difluoro-5-chloropyridine

-

To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2,3,5-trichloropyridine, anhydrous potassium fluoride (2.2-4.0 molar equivalents), and a phase-transfer catalyst (e.g., tetraphenylphosphonium bromide or tetrabutylphosphonium bromide).[3]

-

Add a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or sulfolane.[2][3]

-

Heat the reaction mixture to 180-190 °C for 5-10 hours, followed by an increase in temperature to 200-210 °C for 10-15 hours to drive the reaction to completion.[3]

-

Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by distillation under reduced pressure.

Step 2: Iodination (Conceptual)

Further investigation would be required to establish an efficient protocol for the conversion of the chloro- to the iodo-analogue.

Caption: Proposed synthesis workflow for this compound.

Chemical Reactivity and Key Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the pyridine ring, while the carbon-iodine bond is highly susceptible to a range of important chemical transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The iodine atom at the 5-position makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl compounds.[4][5] The general reactivity trend for organohalides in Suzuki-Miyaura coupling is R-I > R-Br > R-Cl, making the iodo-substituted pyridine highly reactive.[5]

Caption: Suzuki-Miyaura coupling of this compound.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

Disclaimer: This is a general, illustrative protocol and should be adapted and optimized for specific substrates and reaction scales.

-

In a reaction vessel, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq.) or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos, XPhos).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and an aqueous solution of the base.

-

Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-2,3-difluoropyridine.

Other Cross-Coupling Reactions

The versatile C-I bond in this compound also allows for its participation in other important cross-coupling reactions, including:

-

Sonogashira Coupling: For the introduction of alkyne moieties.

-

Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

-

Buchwald-Hartwig Amination: For the synthesis of 5-amino-2,3-difluoropyridine derivatives.

-

Stille Coupling: For coupling with organotin compounds.

The high reactivity of the iodo-substituent makes this compound a valuable building block for creating diverse libraries of substituted difluoropyridines for screening in drug discovery and materials science programs.[1]

Applications in Drug Discovery and Agrochemicals

The 2,3-difluoro-5-substituted pyridine motif is of significant interest in the development of new pharmaceuticals and agrochemicals. The fluorine atoms can enhance metabolic stability and binding affinity, while the substituent at the 5-position can be tailored to interact with specific biological targets. The use of fluorinated pyridine intermediates is critical for creating active pharmaceutical ingredients (APIs) with improved bioactivity and metabolic resistance.[6] Similarly, in agrochemical development, this scaffold can be found in herbicides, insecticides, and fungicides with superior efficacy.[6]

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety precautions should be based on the data for structurally related compounds, such as other halo- and difluoropyridines.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[7][8][9]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[7][8][9]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[7][8][9]

-

Ingestion: Do not ingest. Wash hands thoroughly after handling.[7][8][9]

Storage:

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly sealed to prevent moisture ingress.

-

Recommended storage temperature is 2-8 °C.[1]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[7][8][9]

-

In case of skin contact: Wash off with soap and plenty of water.[7][8][9]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][8][9]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8][9]

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemistry. Its unique electronic and structural features, particularly the presence of vicinal fluorine atoms and a reactive iodine substituent, make it an ideal substrate for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide has provided a comprehensive overview of its properties, plausible synthetic strategies, and key applications, underscoring its importance for researchers and scientists in the fields of drug discovery and materials science. Adherence to appropriate safety protocols is essential for the effective and safe utilization of this potent chemical intermediate.

References

-

5-Iodo-2,3-difluoropyridine. MySkinRecipes. Available at: [Link]

- US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines. Google Patents.

-

2-Fluoro-5-Iodopyridine CAS 171197-80-1: Synthesis Intermediate for Pharmaceuticals and Agrochemicals. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use. Electronic Chemical. Available at: [Link]

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents.

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

Sources

- 1. 5-Iodo-2,3-difluoropyridine [myskinrecipes.com]

- 2. US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google Patents [patents.google.com]

- 3. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use [yychemical.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2,3-Difluoro-5-iodopyridine

This guide provides an in-depth technical framework for the safe handling, storage, and application of 2,3-Difluoro-5-iodopyridine, a key building block for researchers, scientists, and professionals in drug development and fine chemical synthesis. By elucidating the underlying chemical principles, this document aims to empower users with the knowledge to mitigate risks and optimize experimental outcomes.

Compound Profile and Hazard Identification

This compound is a halogenated pyridine derivative with the molecular formula C₅H₂F₂IN[1][2][3]. While specific toxicological data for this compound is not extensively documented, a comprehensive hazard assessment can be extrapolated from the safety profiles of structurally analogous compounds, such as 2-fluoro-5-iodopyridine and other halogenated pyridines[4][5][6][7][8].

Primary Hazards:

-

Skin and Eye Irritation: Causes skin irritation and serious eye irritation[4][5][8].

-

Respiratory Irritation: May cause respiratory irritation[4][5][8].

-

Harmful if Swallowed: Presumed to be harmful if ingested, a common characteristic of many halogenated organic compounds[4][5][8].

-

Potential for Allergic Skin Reaction: May cause an allergic skin reaction[4][8].

Physical and Chemical Hazards:

While not definitively established for this compound, related compounds are noted as combustible solids or liquids[5][9][10]. Thermal decomposition can release hazardous gases and vapors, including carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen iodide[4][6][7][8].

Prudent Handling and Storage Protocols

A proactive approach to safety is paramount when working with halogenated pyridines. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against chemical exposure involves robust engineering controls and appropriate PPE.

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][5][6][11].

-

Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[4][5][6][11].

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact[4][5][6][11]. Contaminated clothing should be removed and laundered before reuse[4][5].

-

Respiratory Protection: If working outside of a fume hood or if dust/vapors are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended[6][7].

Safe Handling Practices

Adherence to standard laboratory safety practices is crucial.

-

Avoid all personal contact, including inhalation[5].

-

Wash hands and any exposed skin thoroughly after handling[4][5][6].

-

Do not eat, drink, or smoke in areas where the chemical is handled[4][5].

Storage

Proper storage is essential to maintain the integrity of the compound and prevent accidents.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place[4][5][6][8].

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[7][8].

-

Some related compounds are light-sensitive, so storage in a light-resistant container is advisable[6][8].

Emergency Procedures: A Proactive Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

First-Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][6].

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[4][6].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][6].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[4][6].

Accidental Release Measures

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent[4][5][6].

-

Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal as hazardous waste[5].

Synthesis and Reactivity Considerations

Understanding the synthesis and reactivity of this compound is crucial for anticipating potential hazards. The synthesis of related 2,3-difluoro-5-halopyridines often involves high temperatures and the use of fluorinating agents like potassium fluoride in a polar aprotic solvent[12][13]. These conditions can present risks of pressure buildup and exothermic reactions.

Key Reactivity Insights:

-

The pyridine ring is susceptible to nucleophilic substitution, particularly with the presence of electron-withdrawing fluorine atoms.

-

The carbon-iodine bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), which may involve pyrophoric reagents or require inert atmosphere techniques.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Dispose of the chemical and its container in accordance with all local, state, and federal regulations[4][6][10].

-

Do not allow the material to enter drains or waterways[5][10].

Data Summary and Visualizations

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₂F₂IN | [1][2][3] |

| Molecular Weight | 240.98 g/mol | [3] |

| Melting Point | 33-37 °C | |

| Form | Solid |

Experimental Workflow: Safe Handling Protocol

Caption: A stepwise workflow for the safe handling of this compound.

Logical Relationship: Hazard Mitigation Strategy

Sources

- 1. This compound [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C5H2F2IN) [pubchemlite.lcsb.uni.lu]

- 3. scbt.com [scbt.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. 2,3-Difluoro-5-Chloropyridine – High-Purity for Pharmaceutical Use [yychemical.com]

- 12. CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents [patents.google.com]